3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound is a pyridine derivative featuring a chloro substituent at the 3-position and a methoxy-linked piperidin-4-yl group at the 4-position. Its molecular formula is C15H18ClN5O2 (calculated molecular weight: ~335.8 g/mol), distinguishing it from analogs with alternative heterocyclic substituents.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-20-9-13(18-19-20)15(22)21-6-3-11(4-7-21)10-23-14-2-5-17-8-12(14)16/h2,5,8-9,11H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSTTUGNMJZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The most relevant structural analog is 3-chloro-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine (CAS 2640886-60-6, referred to as BF18298 in commercial catalogs) .
Table 1: Structural and Molecular Comparison
| Property | Target Compound | BF18298 (Analog) |
|---|---|---|
| Core Structure | Pyridine with Cl and methoxy-piperidine | Pyridine with Cl and methoxy-piperidine |
| Piperidine Substituent | 1-Methyl-1H-1,2,3-triazole-4-carbonyl | Oxane-2-carbonyl (tetrahydro-2H-pyran-2-carbonyl) |
| Molecular Formula | C15H18ClN5O2 | C17H23ClN2O3 |
| Molecular Weight | ~335.8 g/mol | 338.83 g/mol |
| Key Functional Groups | Triazole (N-heterocycle), methyl group | Oxane (O-heterocycle) |
Functional Implications
The methyl group on the triazole may sterically hinder enzymatic degradation, improving metabolic stability.
Solubility and Lipophilicity :
- The oxane in BF18298 introduces an oxygen-rich, six-membered ring, likely enhancing aqueous solubility compared to the triazole-containing compound.
- The triazole’s aromaticity and methyl group may increase lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .
Conformational Flexibility :
- The oxane’s chair conformation in BF18298 could restrict rotational freedom at the piperidine-carbonyl junction, whereas the planar triazole may allow greater flexibility, influencing target engagement dynamics.
Hypothetical Pharmacological Profiles
- Target Compound: Likely optimized for kinase or protease inhibition due to triazole-mediated hydrogen bonding. Potential use in oncology or antiviral therapies.
- BF18298 : The oxane’s solubility may favor applications requiring high bioavailability, such as central nervous system (CNS) therapeutics.
Computational Predictions
- Docking Studies : Molecular modeling might reveal stronger binding of the triazole derivative to ATP-binding pockets (e.g., in kinases) compared to oxane-containing analogs.
- ADMET Properties : The triazole’s metabolic stability could translate to a longer half-life but higher risk of cytochrome P450 interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
